![molecular formula C26H21ClFN5OS B4332530 2-[2-AMINO-4-(2-CHLORO-6-FLUOROPHENYL)-3-CYANO-5-OXO-5,6,7,8-TETRAHYDRO-1(4H)-QUINOLINYL]-5,6-DIHYDRO-4H-4,7-ETHANOTHIENO[2,3-B]PYRIDINE-3-CARBONITRILE](/img/structure/B4332530.png)
2-[2-AMINO-4-(2-CHLORO-6-FLUOROPHENYL)-3-CYANO-5-OXO-5,6,7,8-TETRAHYDRO-1(4H)-QUINOLINYL]-5,6-DIHYDRO-4H-4,7-ETHANOTHIENO[2,3-B]PYRIDINE-3-CARBONITRILE
Overview
Description
2-[2-AMINO-4-(2-CHLORO-6-FLUOROPHENYL)-3-CYANO-5-OXO-5,6,7,8-TETRAHYDRO-1(4H)-QUINOLINYL]-5,6-DIHYDRO-4H-4,7-ETHANOTHIENO[2,3-B]PYRIDINE-3-CARBONITRILE is a complex organic compound with a unique structure that includes a quinoline core, a cyano group, and a thia-azatricyclo ring system
Preparation Methods
The synthesis of 2-[2-AMINO-4-(2-CHLORO-6-FLUOROPHENYL)-3-CYANO-5-OXO-5,6,7,8-TETRAHYDRO-1(4H)-QUINOLINYL]-5,6-DIHYDRO-4H-4,7-ETHANOTHIENO[2,3-B]PYRIDINE-3-CARBONITRILE involves multiple steps. The key steps include the formation of the quinoline core, introduction of the cyano group, and construction of the thia-azatricyclo ring system. The reaction conditions typically involve the use of strong bases, high temperatures, and specific catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these conditions to improve yield and scalability.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the amino and cyano groups, using reagents like halogens or nucleophiles.
Common Reagents and Conditions: Typical reagents include strong acids, bases, and specific catalysts. Reaction conditions often involve controlled temperatures and pressures to ensure the desired transformations.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
2-[2-AMINO-4-(2-CHLORO-6-FLUOROPHENYL)-3-CYANO-5-OXO-5,6,7,8-TETRAHYDRO-1(4H)-QUINOLINYL]-5,6-DIHYDRO-4H-4,7-ETHANOTHIENO[2,3-B]PYRIDINE-3-CARBONITRILE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of new compounds with potential biological activity.
Biology: The compound is studied for its potential as a bioactive molecule, including its interactions with biological targets.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound may be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-[2-AMINO-4-(2-CHLORO-6-FLUOROPHENYL)-3-CYANO-5-OXO-5,6,7,8-TETRAHYDRO-1(4H)-QUINOLINYL]-5,6-DIHYDRO-4H-4,7-ETHANOTHIENO[2,3-B]PYRIDINE-3-CARBONITRILE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s effects are mediated through pathways that regulate cell growth, apoptosis, or other cellular functions. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar compounds to 2-[2-AMINO-4-(2-CHLORO-6-FLUOROPHENYL)-3-CYANO-5-OXO-5,6,7,8-TETRAHYDRO-1(4H)-QUINOLINYL]-5,6-DIHYDRO-4H-4,7-ETHANOTHIENO[2,3-B]PYRIDINE-3-CARBONITRILE include other quinoline derivatives and thia-azatricyclo compounds. These compounds share structural similarities but may differ in their functional groups or ring systems. The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-[2-amino-4-(2-chloro-6-fluorophenyl)-3-cyano-5-oxo-4,6,7,8-tetrahydroquinolin-1-yl]-3-thia-1-azatricyclo[5.2.2.02,6]undeca-2(6),4-diene-5-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21ClFN5OS/c27-16-3-1-4-17(28)22(16)21-14(11-29)24(31)33(18-5-2-6-19(34)23(18)21)25-15(12-30)20-13-7-9-32(10-8-13)26(20)35-25/h1,3-4,13,21H,2,5-10,31H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWDPRPCUVMGJBZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(C(=C(N2C3=C(C4=C(S3)N5CCC4CC5)C#N)N)C#N)C6=C(C=CC=C6Cl)F)C(=O)C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21ClFN5OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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